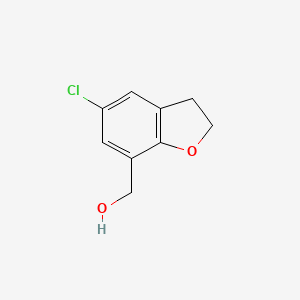

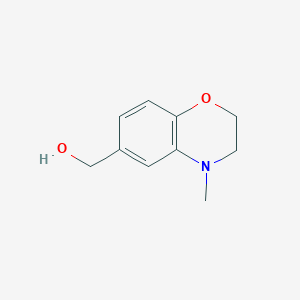

(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol

Descripción general

Descripción

“(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One approach involves the photochemical reaction of 2,3-disubstituted benzofurans . The process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is versatile and unique, making it a privileged structure in the field of drug discovery . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .Chemical Reactions Analysis

Benzofuran compounds are involved in a range of reactions. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary. For instance, some benzofuran compounds are soluble in alcohol, carbon disulfide, chloroform, and diethyl ether .Aplicaciones Científicas De Investigación

Methacarn Fixation in Histology

Methacarn (methanol-Carnoy) fixation, a technique that substitutes methanol for ethanol in Carnoy's fluid, has been shown to effectively preserve the helical proteins in myofibrils and collagen while altering the conformations of globular proteins and DNA. This fixation method offers advantages in histological analyses by minimizing shrinkage and maintaining the prominence of myofibrils, especially in endothelial and epithelial cells, compared to traditional Carnoy's or Zenker's fluid (Puchtler et al., 1970).

Hydrogen Production from Methanol

Methanol serves as a hydrogen carrier, facilitating high-purity hydrogen production through processes like steam reforming, partial oxidation, and autothermal reforming. Research has focused on catalyst development and reactor technology improvements, highlighting the potential of copper-based catalysts and innovative reactor designs, such as monolith structures and membrane reactors, for enhancing hydrogen production efficiency (García et al., 2021).

Methanol to Propylene Conversion

The conversion of methanol to propylene (MTP), a key process in petrochemical production due to the high demand for propylene, involves catalytic materials like SAPO-34 and ZSM-5 zeolites. This conversion process has been extensively researched for its potential to produce valuable petrochemicals from methanol, offering insights into catalyst selectivity, deactivation, and the advantages of structured catalysts (Ali et al., 2019).

Methanotrophs in Methane Utilization

Methanotrophic bacteria, capable of using methane as their sole carbon source, present diverse biotechnological applications, including the production of single-cell protein, biopolymers, and metabolites like methanol. These applications demonstrate the potential of methanotrophs in generating value from methane, a prevalent greenhouse gas, while also addressing environmental concerns (Strong et al., 2015).

Methanol in Fuel Cell Technology

Methanol's role as a fuel for direct methanol fuel cells (DMFCs) has been explored, with a focus on overcoming barriers such as methanol crossover from the anode to the cathode. Research in this area aims to enhance the performance of DMFCs by developing more methanol-impermeable polymer electrolytes and understanding the influence of methanol crossover on cell efficiency (Heinzel & Barragán, 1999).

Safety And Hazards

Direcciones Futuras

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . Future research may focus on improving the synthesis methods, exploring new applications, and understanding the mechanism of action of these compounds in more detail.

Propiedades

IUPAC Name |

(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOKXKYVLQHALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001264041 | |

| Record name | 7-Benzofuranmethanol, 5-chloro-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol | |

CAS RN |

1461713-52-9 | |

| Record name | 7-Benzofuranmethanol, 5-chloro-2,3-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461713-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Benzofuranmethanol, 5-chloro-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate](/img/structure/B1458209.png)

![1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1458210.png)

![Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate](/img/structure/B1458222.png)

![2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1458227.png)